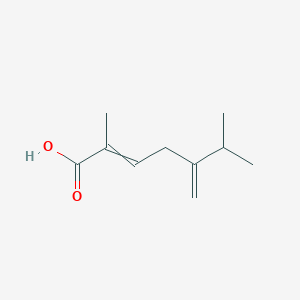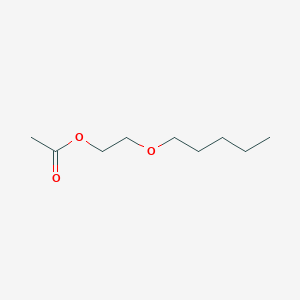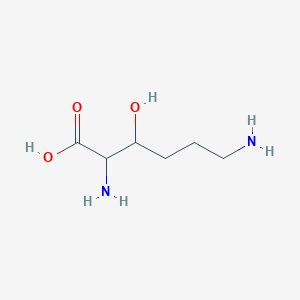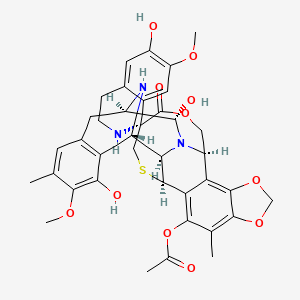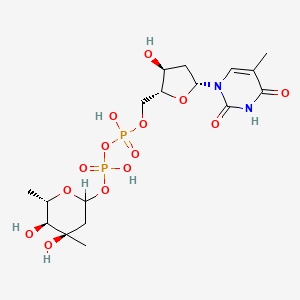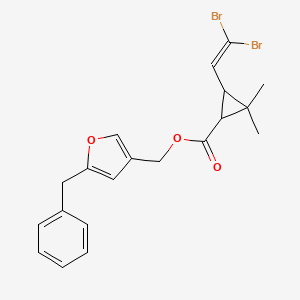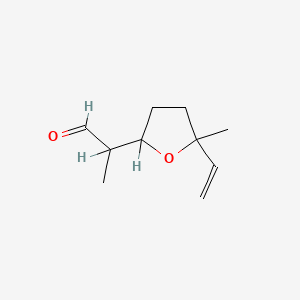
Lilac aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lilac aldehyde is an aldehyde.
(+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde, also known as 2-(5-ethenyl-5-methyltetrahydrofuran-2-yl)propanal or 5-ethenyltetrahydro-alpha, 5-dimethyl-2-furanacetaldehyde, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde can be found in tea. This makes (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
2. Synthesis and Olfactory Properties Research on the synthesis and olfactory properties of lilac aldehyde derivatives demonstrates its importance in creating scents. Unnatural racemic analogues of lilac aldehydes exhibit varying odours, such as herbal, woody, or flowery, depending on their stereochemistry and functional group type (Siska, Fodran, & Szolcsányi, 2014). Further studies on seco-analogues of lilac aldehydes suggest that the tetrahydrofuran ring's presence is crucial for the characteristic flowery aroma (Dacho & Szolcsányi, 2021).
3. Biogenetic Studies Biogenetic studies have explored the biosynthesis pathways of lilac aldehyde in plants like Syringa vulgaris. These studies involve analyzing the conversion of deuterium-labeled precursors into lilac aldehydes and alcohols, shedding light on the metabolic routes involved in the biosynthesis of these compounds in lilac flowers (Kreck, Püschel, Wüst, & Mosandl, 2003).
4. Electrophysiological Detection by Insects Lilac aldehyde's different stereoisomers can induce varied antennal responses in insect pollinators. This property is leveraged to understand how insects like moths detect and differentiate flowers based on scent composition, which includes lilac aldehyde isomers (Schneider, Dötterl, & Seifert, 2013).
5. Chirality and Biosynthesis in Other Plants In Actinidia arguta (kiwifruit) flowers, the biosynthesis of lilac compounds involves the production of specific diastereoisomers, providing insights into the enzymatic processes that determine the scent profile of these flowers (Matich, Bunn, Comeskey, Hunt, & Rowan, 2007).
6. Structural Elucidation and Olfactory Analysis The structural elucidation of lilac aldehyde and alcohol stereoisomers has been achieved using advanced spectroscopic techniques. This work is crucial for understanding the olfactory properties and potential applications of these compounds in fragrance and flavor industries (Kreck & Mosandl, 2003).
Propriétés
Numéro CAS |
67920-63-2 |
|---|---|
Nom du produit |
Lilac aldehyde |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-(5-ethenyl-5-methyloxolan-2-yl)propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3 |
Clé InChI |
YPZQHCLBLRWNMJ-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
SMILES canonique |
CC(C=O)C1CCC(O1)(C)C=C |
Densité |
0.951-0.961 (20°) |
Autres numéros CAS |
67920-63-2 |
Description physique |
Clear colourless liquid; Floral aroma reminiscent of lilac |
Solubilité |
Insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-5-hydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1205921.png)
